3-Amino-6-bromopyrazine-2-carbohydrazide

Vue d'ensemble

Description

3-Amino-6-bromopyrazine-2-carbohydrazide is a useful research compound. Its molecular formula is C5H6BrN5O and its molecular weight is 232.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Amino-6-bromopyrazine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in various cellular processes including growth, metabolism, and survival. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Formula : C₅H₅BrN₄O

Molecular Weight : 218.06 g/mol

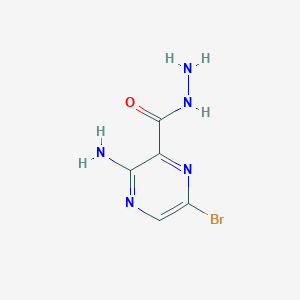

Structure : The compound features a pyrazine ring with an amino group and a bromine atom at the 6-position, contributing to its unique reactivity and biological properties.

The mechanism of action for this compound primarily involves its interaction with Class I PI3K enzymes. These enzymes are integral to signaling pathways that regulate cell proliferation and survival. The compound selectively inhibits specific isoforms of PI3K, particularly PI3Kα and PI3Kδ, while sparing others, which may lead to therapeutic applications in cancer treatment and inflammatory diseases .

Inhibition of PI3K

Research indicates that this compound exhibits potent inhibitory effects against Class I PI3K enzymes. This inhibition is significant in the context of various malignancies, including:

- Chronic Lymphocytic Leukemia (CLL)

- Acute Lymphoblastic Leukemia (ALL)

- Mantle Cell Lymphoma (MCL)

The compound's ability to inhibit these pathways suggests potential applications in oncology and treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Anti-Tumor Activity : In a study involving murine models of cancer, administration of this compound resulted in significant tumor regression. The mechanism was attributed to the compound's selective inhibition of PI3K pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells .

- Inflammatory Disease Models : In models of rheumatoid arthritis, the compound demonstrated efficacy by reducing inflammatory markers and joint swelling, suggesting its role as an anti-inflammatory agent through PI3K inhibition.

Data Table: Biological Activities

| Activity Type | Target/Pathway | Effect | Reference |

|---|---|---|---|

| PI3K Inhibition | Class I PI3K Enzymes | Potent inhibition | |

| Anti-Tumor | CLL, ALL, MCL | Tumor regression | |

| Anti-Inflammatory | Inflammatory Pathways | Reduced inflammation |

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Its structural analogues include compounds with different halogens or functional groups at the 6-position, which can influence their biological activity. For instance:

- 3-Amino-6-chloropyrazine-2-carbohydrazide : Exhibits similar but less potent biological activity compared to its brominated counterpart.

Propriétés

IUPAC Name |

3-amino-6-bromopyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHDHIQYBCUNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.